molecular formula C13H11BF2O3 B8202287 2-Benzyloxy-3,4-difluorophenylboronic acid

2-Benzyloxy-3,4-difluorophenylboronic acid

Cat. No.: B8202287
M. Wt: 264.03 g/mol
InChI Key: XFPLUXAMHOSLBQ-UHFFFAOYSA-N
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Description

2-Benzyloxy-3,4-difluorophenylboronic acid is a fluorinated aromatic boronic acid derivative with a benzyloxy substituent at the 2-position and fluorine atoms at the 3- and 4-positions. Its pinacol ester form (C₁₉H₂₁BF₂O₃, molecular weight 346.2) is commercially available with 95% purity, as noted in supplier catalogs . This compound is part of a broader class of boronic acids used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and materials science.

Properties

IUPAC Name

(3,4-difluoro-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPLUXAMHOSLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of 2-benzyloxy-3,4-difluorophenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of 2-Benzyloxy-3,4-difluorophenylboronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3,4-difluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Scientific Research Applications

2-Benzyloxy-3,4-difluorophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3,4-difluorophenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

3,4-Difluorophenylboronic Acid

  • Structure : Lacks the benzyloxy group at the 2-position but retains fluorine atoms at the 3- and 4-positions.
  • The absence of the electron-donating benzyloxy group may increase electrophilicity at the boron center.
  • Applications : Commonly used in synthesizing fluorinated biaryl compounds for drug discovery .

2-Chloro-3,4-difluorophenylboronic Acid

  • Structure : Substitutes the benzyloxy group with a chloro atom at the 2-position.
  • However, it carries safety hazards (H315, H319, H335) related to skin/eye irritation and respiratory sensitivity .
  • Purity : Available at 95% purity, comparable to the target compound .

2,4-Difluorophenylboronic Acid

  • Structure : Fluorine atoms at the 2- and 4-positions instead of 3 and 4.
  • This compound is widely used in synthesizing agrochemicals and liquid crystals .

3,4-(Methylenedioxy)phenylboronic Acid

  • Structure : Features a methylenedioxy ring (O-CH₂-O) fused at the 3- and 4-positions.
  • Properties : The electron-rich methylenedioxy group contrasts with the benzyloxy substituent, altering electronic and steric profiles. This compound is employed in synthesizing heterocycles and natural product analogs .

Comparative Data Table

Compound Name Molecular Formula Substituents Purity Key Properties Applications
2-Benzyloxy-3,4-difluorophenylboronic acid C₁₃H₁₁BF₂O₃ 2-benzyloxy, 3,4-difluoro 95% Enhanced solubility, moderate steric bulk Drug intermediates, specialty polymers
3,4-Difluorophenylboronic acid C₆H₅BF₂O₂ 3,4-difluoro N/A High reactivity, low steric hindrance Biaryl synthesis
2-Chloro-3,4-difluorophenylboronic acid C₆H₄BClF₂O₂ 2-chloro, 3,4-difluoro 95% Electrophilic boron center, hazardous Cross-coupling reactions
2,4-Difluorophenylboronic acid C₆H₅BF₂O₂ 2,4-difluoro N/A Low steric hindrance, versatile Agrochemicals, liquid crystals
3,4-(Methylenedioxy)phenylboronic acid C₇H₇BO₄ 3,4-methylenedioxy N/A Electron-rich aromatic system Natural product synthesis

Key Research Findings and Trends

  • Steric Considerations : The bulky benzyloxy group may hinder reactions requiring planar transition states, whereas smaller substituents (e.g., 3,4-difluoro) enable faster coupling kinetics .
  • Safety Profile : Chloro-substituted derivatives exhibit higher toxicity (H315, H319, H335) compared to benzyloxy- or fluoro-substituted analogs, necessitating careful handling .

Biological Activity

Introduction

2-Benzyloxy-3,4-difluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a benzyloxy group and two fluorine atoms on the phenyl ring, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

  • Molecular Formula : C₁₃H₁₁BF₂O₃
  • Molecular Weight : 346.18 g/mol
  • Structure : The presence of fluorine atoms and a benzyloxy group enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The fluorine substituents can enhance binding affinity to enzymes or receptors, potentially leading to inhibitory or modulatory effects. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects at low concentrations.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Cancer Therapeutics

This compound has shown promise as a candidate for cancer therapy. Its ability to inhibit specific kinases involved in tumor growth pathways was highlighted in a study where it demonstrated cytotoxic effects on cancer cell lines.

Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Benzyloxy-2,6-difluorophenylboronic acidC₁₃H₁₁BF₂O₃Different fluorine substitution pattern
4-Benzyloxy-3-fluorophenylboronic acidC₁₂H₁₁BF₃O₃Only one fluorine atom
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₆H₁₈BF₂O₄Different boron structure

The unique structural arrangement of this compound influences its reactivity and biological activity compared to similar compounds. Its specific substitution pattern allows for enhanced interactions with biological targets.

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxicity of this compound on various cancer cell lines. The results indicated:

  • IC50 Values :
    • HeLa Cells: IC50 = 920 nM
    • MOLM-13 Cells: IC50 = 310 nM

These findings suggest that the compound holds potential as an antitumor agent.

Animal Models

In vivo studies using xenograft models have further validated the compound's efficacy. Treatment with this compound resulted in significant tumor growth inhibition compared to control groups.

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